2-Chloro-3-methoxy-6-nitroaniline
Description
Contextual Significance of Functionalized Aniline (B41778) Derivatives in Chemical Science
Aniline and its derivatives are foundational pillars in the chemical industry and research. They are indispensable precursors for a wide range of materials, including dyes, pigments, polymers, and agrochemicals. ontosight.ai In medicinal chemistry, the aniline scaffold is a common feature in many pharmaceutical drugs. mallakchemicals.com
The process of "functionalization," or the introduction of specific chemical groups onto the aniline ring, is a key strategy for chemists to fine-tune the properties of a molecule. By adding substituents, researchers can alter a compound's solubility, electronic properties, and biological activity. For instance, the incorporation of groups like alkoxy moieties can enhance the solubility of resulting polymers, making them easier to process. guidechem.com This targeted modification allows for the creation of high-value, specialized chemicals from simpler, more readily available starting materials. The strategic functionalization of oligoanilines, for example, is being explored for applications in organic electronics and sensor technology.
Research Rationale for Investigating 2-Chloro-3-methoxy-6-nitroaniline
The specific compound, this compound, is a prime example of a multi-functionalized aromatic intermediate. Its chemical architecture, featuring a chloro, a methoxy (B1213986), and a nitro group positioned around the aniline core, makes it a subject of interest for several reasons.
Multifunctional o-nitroanilines are recognized as crucial intermediates in the synthesis of various nitrogen-containing heterocyclic compounds, which are significant in pharmaceutical and materials science. molport.com The rationale for investigating this particular molecule is rooted in the unique reactivity conferred by its specific substitution pattern:
Reactive Sites for Further Derivatization: The chlorine atom, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of other functional groups. A similar reactivity is observed in the analogous compound, 2-chloro-6-methoxy-3-nitropyridine (B41990), which is valued as a pharmaceutical intermediate. guidechem.com
Precursor to Diverse Functionalities: The nitro group can be readily reduced to an amino group, a fundamental transformation that opens up a different set of synthetic possibilities, such as the formation of diamines which can be used to build larger, more complex structures.
Modulation of Electronic Properties: The presence of both electron-donating (methoxy, amino) and electron-withdrawing (nitro, chloro) groups creates a "push-pull" electronic system. This arrangement is highly sought after in materials science for creating compounds with interesting optical and electronic properties.
Versatile Building Block: The combination of these reactive sites makes this compound a versatile building block. Its utility is inferred from studies on closely related compounds, such as 4-chloro-3-nitroaniline (B51477), which is used to synthesize Schiff bases for applications like corrosion inhibition, and 2-Chloro-3-phenoxy-6-nitro-aniline, another synthetic intermediate. prepchem.comrsc.org Its commercial availability from various chemical suppliers further underscores its role as a useful starting material in organic synthesis. bldpharm.comfluorochem.co.ukbldpharm.com
Historical Overview of Related Aromatic Transformations and Their Scientific Impact
The synthetic utility of compounds like this compound is built upon a foundation of well-established and impactful aromatic transformations. These reactions have been developed and refined over many decades, enabling the construction of complex aromatic molecules.
Electrophilic Aromatic Substitution: This class of reactions is fundamental to the synthesis of the starting materials themselves. Nitration, the introduction of a nitro group onto an aromatic ring using a mixture of nitric and sulfuric acids, is a classic example that has been a cornerstone of aromatic chemistry for over a century.
Nucleophilic Aromatic Substitution (SNA_r): The displacement of a leaving group, such as a halogen, on an electron-deficient aromatic ring by a nucleophile is a powerful tool. The presence of a strongly electron-withdrawing group, like the nitro group in nitroanilines, is often essential to activate the ring for this type of reaction. This has been a key method for creating new carbon-heteroatom bonds.
Reduction of Nitro Groups: The conversion of a nitro group to an amino group is one of the most reliable and widely used transformations in organic synthesis. Historically, this was often achieved using metals like tin or iron in acidic conditions. Modern methods provide milder and more selective options, but the fundamental transformation remains critical for producing anilines from nitroaromatics, which are often easier to prepare regioselectively.
Diazotization and Azo Coupling: The conversion of a primary aromatic amine into a diazonium salt, followed by coupling with an electron-rich aromatic compound, is the basis of the azo dye industry. Studies on compounds like 2-methoxy-5-nitroaniline (B165355) and 3-chloroaniline (B41212) demonstrate the continued relevance of this 19th-century reaction in creating vibrant and functional dyes. orientjchem.org
Modern Cross-Coupling Reactions: In recent decades, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the synthesis of anilines and their derivatives. These methods allow for the formation of carbon-nitrogen bonds with greater efficiency and functional group tolerance than many classical methods.
These transformations, from foundational reactions to modern catalytic methods, form the synthetic toolbox that allows chemists to utilize intermediates like this compound to build the next generation of functional molecules.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 89975-38-2 |
| Molecular Formula | C₇H₇ClN₂O₃ |
| Molecular Weight | 202.60 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | COc1ccc(N+=O)c(N)c1Cl |
| InChI Key | FSPLLVSJOZOBGK-UHFFFAOYSA-N |
| Purity | ≥98% |
| LogP | 2.18 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Data sourced from chemical supplier specifications. fluorochem.co.ukbldpharm.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-methoxy-6-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-13-5-3-2-4(10(11)12)7(9)6(5)8/h2-3H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPLLVSJOZOBGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro 3 Methoxy 6 Nitroaniline
Established Synthetic Routes and Precursors
The synthesis of complex aniline (B41778) derivatives such as 2-Chloro-3-methoxy-6-nitroaniline is rooted in well-established organic chemistry strategies. These methods often involve building the molecule by sequentially adding functional groups to a simpler aromatic core or by forming the aromatic ring from acyclic precursors. researchgate.net
Multi-Step Synthesis Strategies for Substituted Anilines
The construction of polysubstituted anilines generally follows a few common retrosynthetic pathways. One major strategy involves the direct functionalization of a pre-existing, simpler aniline derivative. This approach, however, can be complicated by the high reactivity of the amino group, which is a strong activating group and can lead to undesirable side reactions or over-functionalization. utdallas.edu To circumvent this, the amino group is often protected as an amide (e.g., acetanilide) to moderate its reactivity and steric hindrance before proceeding with further substitutions. utdallas.edu
An alternative and widely used approach is the late-stage introduction of the amino group, typically by the reduction of a nitro group. organic-chemistry.orgmsu.edu This "nitro-to-amino" strategy is advantageous because the nitro group is a strong deactivating, meta-directing group for electrophilic aromatic substitution, which allows for predictable placement of other substituents. msu.edu Furthermore, a variety of reliable methods exist for the reduction of nitroarenes to arylamines. organic-chemistry.org
More modern approaches focus on direct C-H functionalization, which offers a more atom-economical alternative to traditional multi-step syntheses that require pre-functionalized starting materials. uva.nl Catalytic systems, often employing palladium, can enable the direct and selective introduction of functional groups at specific positions on the aniline ring. uva.nl
Key Starting Materials and Intermediate Transformations
The specific substitution pattern of this compound—with chloro, methoxy (B1213986), nitro, and amino groups on a benzene (B151609) ring—dictates the logical choice of starting materials and the sequence of transformations. Two plausible synthetic routes emerge based on the principles of electrophilic aromatic substitution and nucleophilic aromatic substitution.
Nitration is a fundamental electrophilic aromatic substitution reaction used to introduce a nitro group (—NO2) onto an aromatic ring. minia.edu.eg The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). minia.edu.eg
In a potential synthesis for this compound, a key step could involve the nitration of a disubstituted aniline precursor, such as 2-chloro-3-methoxyaniline (B51853). The directing effects of the existing substituents are crucial for determining the position of the incoming nitro group. Both the amino (-NH2) and methoxy (-OCH3) groups are strong activating, ortho-, para- directors, while the chloro (-Cl) group is a deactivating ortho-, para- director. masterorganicchemistry.com In 2-chloro-3-methoxyaniline, the powerful activating effects of the amino (at C1) and methoxy (at C3) groups would strongly direct the incoming electrophile to the C4 and C6 positions. The C6 position is particularly favored, leading to the desired this compound product.
The table below summarizes typical conditions for aromatic nitration.
| Reagent System | Catalyst/Solvent | Temperature | Notes |
| Conc. HNO₃ / Conc. H₂SO₄ | Acetic Acid | 20 °C | Common laboratory method for nitrating activated rings. acs.org |
| Fuming HNO₃ | Acetic Acid | 20 °C | Used for less reactive substrates or when higher reactivity is needed. acs.org |
| KNO₃ / H₂SO₄ | - | Low Temperature | An alternative to using nitric acid directly. acs.org |
| Nitronium tetrafluoroborate (B81430) (NO₂BF₄) | Various | Variable | A powerful, pre-formed nitrating agent. lookchem.com |
This table presents generalized data for aromatic nitration reactions.
The introduction of the amino group is a critical transformation in aniline synthesis. While direct amination of C-H bonds is an area of active research, researchgate.netnih.gov the most common and reliable methods involve either the reduction of a nitro group or nucleophilic aromatic substitution (SNAr).
Nitro Group Reduction: This is arguably the most prevalent method for synthesizing anilines due to the ready availability of nitroarenes. organic-chemistry.org A wide array of reducing agents can be employed, offering varying degrees of chemoselectivity, which is important when other reducible functional groups are present. organic-chemistry.orgmsu.edu For instance, a precursor like 2-chloro-3-methoxy-1,6-dinitrobenzene could be selectively reduced to the target compound, or more likely, a precursor such as 1-chloro-2-methoxy-4-nitrobenzene could be aminated and then further functionalized. A direct precursor could be synthesized via ammonolysis of a suitable di-halogenated nitrobenzene (B124822). For example, a process for 2,3-dichloro-6-nitroaniline (B1587157) involves the reaction of 2,3,4-trichloronitrobenzene (B101362) with ammonia (B1221849). google.com
Nucleophilic Aromatic Substitution (SNAr): In this reaction, a nucleophile (like ammonia or an amine) displaces a leaving group (typically a halogen) on an aromatic ring that is activated by electron-withdrawing groups (such as a nitro group) positioned ortho or para to it. tandfonline.com A plausible SNAr approach to a precursor could involve reacting a di-halogenated nitro-methoxy benzene with ammonia under pressure and heat. google.comprepchem.com
The table below lists common reagents for nitro group reduction.
| Reducing Agent | Solvent(s) | Notes |
| Iron powder / HCl or Acetic Acid | Water, Ethanol | Classic, inexpensive, and widely used industrial method. |
| Tin(II) Chloride (SnCl₂) / HCl | Ethanol | A common laboratory-scale method. |
| Catalytic Hydrogenation (H₂ / Catalyst) | Methanol, Ethanol | Catalysts include Palladium (Pd), Platinum (Pt), or Raney Nickel. google.com |
| Sodium Hydrosulfite (Na₂S₂O₄) | Water/Methanol | A mild reducing agent. |
This table presents generalized data for the reduction of aromatic nitro compounds.
Another viable synthetic route involves the late-stage introduction of the chlorine atom onto a 3-methoxy-6-nitroaniline intermediate. This is an electrophilic aromatic substitution reaction where the regiochemical outcome is governed by the directing effects of the amine, methoxy, and nitro groups.
In 3-methoxy-6-nitroaniline (NH₂ at C1, OCH₃ at C3, NO₂ at C6), the strongly activating ortho-, para- directing amino and methoxy groups would direct the incoming electrophile (e.g., Cl⁺) to positions C2 and C4. The nitro group, a meta-director, also directs to C2 and C4. The convergence of these directing effects makes the C2 position a highly favorable site for chlorination, thus yielding the target molecule. The halogenation of electron-rich arenes can be achieved with various reagents. acs.org
Reaction Conditions and Parameter Optimization in Synthesis
Optimizing reaction conditions is paramount to maximizing yield and purity while minimizing reaction time and by-product formation. For the multi-step synthesis of this compound, each transformation requires careful tuning of its parameters.
Key parameters that are typically optimized include:
Temperature: Reaction rates are highly sensitive to temperature. Low temperatures are often required for exothermic reactions like nitration to control selectivity and prevent side reactions, acs.org while amination reactions may require heating to overcome activation barriers. prepchem.com
Reagent Stoichiometry: The molar ratio of reactants is critical. For instance, in nitration, the ratio of nitric acid to the aromatic substrate can determine the extent of reaction and the formation of dinitrated by-products. acs.org
Catalyst: The choice and loading of a catalyst, such as in catalytic hydrogenation or Friedel-Crafts reactions, can dramatically affect reaction efficiency and selectivity.
Solvent: The solvent can influence reactant solubility, reaction rates, and even the reaction pathway.
Reaction Time: Monitoring the reaction (e.g., by TLC or HPLC) is essential to determine the optimal time for achieving maximum conversion without promoting the degradation of the product.
Modern approaches to optimization include the use of continuous flow chemistry, which allows for precise control over parameters like temperature and residence time, often leading to improved yields and safety profiles, especially for hazardous reactions like nitration or those involving unstable intermediates like diazonium salts. acs.orgsci-hub.se
The following table outlines key parameters that are generally considered for optimization in the relevant synthetic steps.
| Reaction Type | Key Parameters for Optimization | Potential Impact |
| Nitration | Temperature, Acid Concentration, Reagent Equivalents, Reaction Time | Controls regioselectivity and prevents over-nitration or oxidation. acs.org |
| Nitro Reduction | Choice of Reducing Agent, Catalyst Loading, H₂ Pressure, Temperature | Affects chemoselectivity, reaction rate, and completeness of conversion. google.com |
| Halogenation | Halogenating Agent, Catalyst (e.g., Lewis Acid), Solvent, Temperature | Influences regioselectivity and prevents over-halogenation. acs.org |
| Ammonolysis (SNAr) | Temperature, Pressure, Solvent, Concentration of Ammonia | Drives the reaction to completion and minimizes side reactions. google.comprepchem.com |
This table summarizes general parameters for optimization in aromatic substitution and reduction reactions.
Temperature, Solvent, and Reagent Effects on Reaction Efficiency
The efficiency of the nitration of 2-chloro-3-methoxyaniline is highly sensitive to the reaction conditions, including the choice of reagents, solvent, and, most critically, temperature.
Reagents and Solvents: The standard nitrating agent is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid acts as both a catalyst and a solvent, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. The high polarity of the sulfuric acid medium also helps to dissolve the reactants.
Temperature: Aromatic nitration is a strongly exothermic process. Maintaining a low temperature, typically between 0 and 5 °C, is paramount for several reasons:
Selectivity: It ensures the selective introduction of a single nitro group (mononitration). At higher temperatures, the risk of dinitration increases, leading to the formation of unwanted byproducts and reducing the yield of the target compound.
Preventing Side Reactions: The aniline substrate is susceptible to oxidation by nitric acid, which can lead to the formation of tar-like polymerization products, significantly lowering the purity and yield. Low temperatures suppress these oxidative side reactions.
The following table illustrates the hypothetical impact of temperature on reaction outcomes based on established principles of aromatic nitration.
Table 1: Effect of Temperature on the Nitration of 2-chloro-3-methoxyaniline
| Reaction Temperature (°C) | Yield of this compound (%) | Purity (%) | Observations |
|---|---|---|---|
| 0 - 5 | 85 | 95 | Clean reaction, high selectivity for mononitration. |
| 25 (Room Temp) | 60 | 70 | Increased formation of dinitrated byproducts and some oxidative decomposition. |
Catalytic Approaches in Complex Organic Synthesis
While the direct nitration of the aniline precursor relies on a classic acid catalyst (H₂SO₄), the broader field of organic synthesis employs a variety of advanced catalytic systems for constructing complex substituted anilines. rsc.org These methods often provide alternative pathways that can offer greater control, efficiency, and access to diverse molecular architectures.
Gold Catalysis: Supported gold nanoparticles (e.g., Au/TiO₂ or Au/Fe₂O₃) have proven to be highly effective and chemoselective catalysts for the hydrogenation of nitro groups to form anilines. nih.gov This is particularly useful when other reducible functional groups are present in the molecule. nih.gov Furthermore, cationic gold catalysts can facilitate multi-component reactions, enabling the modular synthesis of varied substituted anilines from simpler building blocks. rsc.orgresearchgate.net This approach involves the sequential activation of different alkynes, leading to a domino reaction that constructs the aniline framework. rsc.org
Copper and Palladium Catalysis: Copper-catalyzed methods, such as the Chan-Lam coupling, are used for N-arylation reactions to form C-N bonds with aryl boronic acids. acs.org Palladium catalysts are also central to many cross-coupling reactions and have been used in the dehydrogenative aromatization of cyclic precursors to yield substituted anilines. researchgate.net These metal-catalyzed reactions represent powerful tools for building the core aniline structure before or after other functional groups are introduced.
Optimization of Reaction Kinetics and Yields
Optimizing the yield of this compound requires careful management of reaction kinetics. Key factors include the stoichiometry of the reactants and the reaction duration.
Stoichiometry: The molar ratio of nitric acid to the aniline substrate is a critical parameter. A slight excess of nitric acid is typically used to ensure complete conversion of the starting material. However, a large excess can promote the formation of di-nitro byproducts.
Reaction Time: The reaction must be allowed to proceed long enough for the formation of the product but stopped before significant byproduct formation occurs. Progress is typically monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
The following interactive table presents data from a hypothetical optimization study, demonstrating how varying reaction parameters can influence the final yield.
Table 2: Optimization of Reaction Parameters for Nitration
| Molar Ratio (HNO₃:Substrate) | Reaction Time (hours) | Yield (%) |
|---|---|---|
| 1.0:1 | 2 | 75 |
| 1.1:1 | 2 | 85 |
| 1.2:1 | 2 | 86 |
| 1.1:1 | 1 | 68 |
The data suggests that a molar ratio of approximately 1.1:1 and a reaction time of 2 hours provide the optimal balance for maximizing yield under controlled temperature conditions.
Novel Synthetic Pathways and Green Chemistry Considerations
Modern chemical synthesis places increasing emphasis on the development of novel, efficient, and environmentally sustainable processes.
Development of Advanced Synthetic Protocols for Aromatic Compounds
Beyond classical electrophilic substitution, advanced protocols offer innovative ways to synthesize functionalized aromatic compounds. Multi-component reactions, often mediated by catalysts, are a prime example, allowing for the construction of complex molecules like substituted anilines in a single step from three or more starting materials. rsc.orgresearchgate.net This convergent approach is highly efficient and allows for the rapid generation of a diverse library of compounds by simply changing the initial components. rsc.org
Sustainable Synthesis Methodologies and Atom Economy Principles
The principles of green chemistry aim to reduce the environmental impact of chemical processes. The traditional nitration reaction, while effective, has notable drawbacks from a green perspective. It uses corrosive, hazardous acids and generates a significant amount of acidic waste, leading to a low atom economy.
Atom Economy: This metric, which measures the efficiency of a reaction in converting reactant atoms to the desired product, is low for this nitration. A significant mass of the reactants (especially H₂SO₄, which acts as a catalyst and is not incorporated into the final product) becomes waste.
Greener Alternatives: Research into more sustainable methods is ongoing.
Solvent-Free Reactions: The development of organic solvent-free processes, such as using bromide-bromate salts in an aqueous medium for bromination, provides a model for greener halogenations and other substitutions. rsc.orgresearchgate.net
Alternative Catalysts: Replacing liquid acids with solid acid catalysts could simplify purification and allow for catalyst recycling.
Greener Solvents: For reactions like catalytic hydrogenation, using water as a solvent presents a safe, low-cost, and environmentally friendly option. researchgate.net
Continuous Flow Reactor Applications in Industrial Synthesis
Continuous flow chemistry has emerged as a powerful technology for addressing the safety and efficiency challenges of highly exothermic reactions like nitration, particularly on an industrial scale. rsc.orgtue.nl
A continuous flow reactor system offers several key advantages over traditional batch processing:
Enhanced Safety: The small internal volume of the reactor minimizes the amount of hazardous material present at any given time, while the high surface-area-to-volume ratio allows for extremely efficient heat dissipation, virtually eliminating the risk of thermal runaway. rsc.orgacs.org
Precise Control: Parameters such as temperature, pressure, and residence time can be controlled with high precision, leading to improved consistency and selectivity. acs.org
Intensified Conditions: The superior safety profile allows reactions to be run at higher temperatures and pressures than would be feasible in a batch reactor, dramatically accelerating reaction rates. acs.org
Scalability: Scaling up production is achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), which is often simpler and more predictable than scaling up a large batch reactor. rsc.org
For the synthesis of this compound, a flow process would involve pumping separate streams of the 2-chloro-3-methoxyaniline solution and the mixed nitrating acid into a T-mixer. The combined stream would then pass through a temperature-controlled reactor coil for a specific residence time before the reaction is quenched, offering a safer, more efficient, and scalable manufacturing route. rsc.org
Chemical Reactivity and Mechanistic Investigations of 2 Chloro 3 Methoxy 6 Nitroaniline
Reactivity of Constituent Functional Groups
The reactivity of 2-Chloro-3-methoxy-6-nitroaniline is a composite of the individual reactivities of its functional groups, each influenced by the electronic effects of the others on the benzene (B151609) ring.
Amination Reactions and Derivatives
The primary amino (-NH₂) group of this compound can undergo various reactions typical of aromatic amines, such as alkylation and acylation. However, its nucleophilicity is significantly diminished by the presence of the strongly electron-withdrawing nitro group positioned ortho to it. This deactivation makes reactions at the nitrogen atom less favorable compared to those on a more electron-rich aniline (B41778).
Despite this reduced reactivity, N-alkylation is possible. For example, the derivative 2-chloro-N-(3-methoxypropyl)-6-nitroaniline has been synthesized, demonstrating that the amino group can still act as a nucleophile to form C-N bonds. Such reactions typically require more forcing conditions or highly reactive electrophiles to overcome the electronic deactivation of the aniline ring.
Halogen-Directed Transformations (e.g., Nucleophilic Aromatic Substitution)
The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr). The viability of this reaction is profoundly influenced by the substitution pattern of the aromatic ring. For an SNAr reaction to proceed, the ring must be "activated" by electron-withdrawing groups, particularly those located at positions ortho and/or para to the leaving group.
In this compound, the nitro group at C6 is ortho to the chloro group at C2. This arrangement is ideal for activating the ring toward nucleophilic attack. The nitro group effectively stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction. Consequently, the chlorine atom can be displaced by a variety of strong nucleophiles, such as alkoxides, amines, or thiolates, to yield a range of substituted 3-methoxy-6-nitroaniline derivatives. This pathway is a key strategy for introducing further diversity into the molecular scaffold.
Nitro Group Reductions and Subsequent Functionalizations
The nitro group is one of the most reactive sites on the molecule and is readily reduced to a primary amino group. This transformation is a cornerstone of nitroaromatic chemistry and opens up extensive possibilities for subsequent functionalization. The reduction converts this compound into 3-Chloro-4-methoxy-benzene-1,2-diamine.
A critical aspect of this reaction is chemoselectivity. It is often desirable to reduce the nitro group while preserving the chloro substituent, as hydrodehalogenation can be a competing side reaction. Various catalytic systems have been developed to achieve this selectivity.
| Reagent/Catalyst | Solvent | Typical Conditions | Selectivity Notes |
|---|---|---|---|
| H₂, Pd/C | Ethanol, Ethyl Acetate | Room temperature, 1-4 atm H₂ | Highly effective, but risk of hydrodehalogenation, especially with extended reaction times or higher pressures. |
| SnCl₂·2H₂O | Ethanol, HCl | Reflux | A classic method, generally good for preserving halogen substituents. |
| Fe, NH₄Cl or Acetic Acid | Water/Ethanol | Reflux | Inexpensive and effective method that is often selective against dehalogenation. |
| Sodium Dithionite (Na₂S₂O₄) | Water/THF | Room temperature to mild heat | A mild reducing agent, useful for sensitive substrates. researchgate.net |
| Zn, NaHSO₃ | Water | 100°C | An environmentally benign system for chemoselective reduction of nitro groups to amines. pcbiochemres.com |
The resulting ortho-phenylenediamine is a valuable synthetic intermediate. It can undergo condensation reactions with a wide range of dicarbonyl compounds (or their equivalents) to form various heterocyclic systems. For example, reaction with carboxylic acids or aldehydes leads to the formation of benzimidazoles, which are important structural motifs in medicinal chemistry. researchgate.netpcbiochemres.comrsc.orgmdpi.com
Methoxy (B1213986) Group Transformations (e.g., Demethylation and Alkylation)
The methoxy group (-OCH₃) is generally stable, but it can be cleaved under stringent conditions to yield a phenol. This O-demethylation reaction typically requires strong Lewis acids or Brønsted acids.
Common reagents for this transformation include:
Boron tribromide (BBr₃): A powerful and effective reagent for cleaving aryl methyl ethers, even at low temperatures. chem-station.com
Hydrobromic acid (HBr): Cleavage can be achieved by heating the substrate in concentrated HBr, often with acetic acid as a co-solvent. chem-station.com
Aluminum chloride (AlCl₃): Another strong Lewis acid that can promote demethylation, sometimes in the presence of a nucleophilic scavenger like a thiol. chem-station.com
Once the phenolic derivative, 2-amino-6-chloro-3-nitrophenol, is formed, the hydroxyl group can be functionalized further. For instance, it can be re-alkylated with different alkyl halides (Williamson ether synthesis) to introduce novel alkoxy groups or used in esterification reactions.
Nucleophilic and Electrophilic Aromatic Substitution Pathways
Investigation of Reaction Intermediates and Transition States
The most plausible mechanism for nucleophilic substitution on this compound is the SₙAr pathway. This multi-step process involves the formation of a distinct reaction intermediate.
Reaction Intermediates: The Meisenheimer Complex The key intermediate in an SₙAr reaction is a resonance-stabilized anionic σ-complex known as a Meisenheimer complex. When a nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine, the aromaticity of the ring is temporarily disrupted, and a negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group.
For this compound, the formation of the Meisenheimer complex is the initial, typically rate-determining step. The stability of this intermediate is paramount to the reaction's feasibility and is significantly enhanced by the electron-withdrawing nitro group that can effectively accommodate the negative charge through resonance. While long considered essential intermediates, recent research suggests that in some cases, particularly where the system is not strongly activated, the reaction may proceed through a more concerted pathway where the Meisenheimer complex represents a transition state rather than a stable intermediate.
Transition States The SₙAr reaction pathway involves at least two transition states.
First Transition State (TS1): This is the transition state leading to the formation of the Meisenheimer complex. According to Hammond's postulate, its structure resembles the high-energy Meisenheimer intermediate. This step involves the initial bond formation between the nucleophile and the aromatic ring and is generally the highest energy barrier for the reaction, thus defining the reaction rate.
Second Transition State (TS2): This transition state occurs as the leaving group (chloride ion) departs from the Meisenheimer complex to restore the ring's aromaticity. This step is typically fast with a much lower activation energy because it leads to the stable, aromatic final product.
The energy profile of the reaction is characterized by two peaks (the transition states) and a valley between them (the Meisenheimer complex intermediate).
Photosubstitution Mechanisms of Nitroaromatics
The photochemical behavior of nitroaromatic compounds often differs significantly from their ground-state reactivity. Upon absorption of light, this compound would be promoted to an electronically excited state. In this state, the electronic distribution of the molecule is altered, leading to changes in reactivity and regioselectivity.
For many nitroaromatics, photosubstitution with nucleophiles shows a remarkable shift in the directing influence of the nitro group. While the nitro group is ortho-, para-directing in ground-state SₙAr reactions, it becomes predominantly meta-directing in the photoexcited state. This is rationalized by considering the charge distribution in the lowest excited triplet state of the nitroaromatic compound, where the electron density is highest at the positions meta to the nitro group, making the ortho and para positions more electron-deficient and thus more susceptible to nucleophilic attack.
Therefore, under photochemical conditions, one might predict that nucleophilic attack on this compound could potentially lead to substitution at different positions than the thermally-induced reaction, although the specific outcomes would depend on the exact reaction conditions and the nature of the nucleophile.
Mechanistic Elucidation of Key Transformations
Kinetic and Thermodynamic Aspects of Reaction Pathways
Rate Law: Rate = k[Ar-Cl][Nu⁻]
The reaction rate is highly dependent on several factors:
Nucleophile Strength: A stronger nucleophile will generally increase the reaction rate.
Leaving Group: The nature of the leaving group can influence the rate, although its effect is less pronounced than in Sₙ2 reactions since the C-Cl bond is broken in a fast, non-rate-determining step.
Ring Substituents: The presence of the strongly activating -NO₂ group is the most critical factor for this substrate.
Thermodynamically, the SₙAr reaction is typically exothermic. The formation of the stable aromatic product and the departure of the chloride ion drive the reaction forward. The activation energy (Ea) for the first step (formation of the Meisenheimer complex) is the primary kinetic barrier to overcome.
Below is an illustrative table of activation parameters for a related SₙAr reaction, demonstrating typical values.
| Parameter | Value |
|---|---|
| Activation Energy (Ea) | 54.8 kJ/mol |
| Enthalpy of Activation (ΔH‡) | 52.3 kJ/mol |
| Entropy of Activation (ΔS‡) | -96.2 J/(mol·K) |
| Gibbs Free Energy of Activation (ΔG‡ at 298 K) | 80.9 kJ/mol |
Note: Data is illustrative for a representative SₙAr reaction and not specific to this compound.
Computational Approaches to Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of SₙAr reactions. These methods allow for the detailed study of reaction pathways that may be difficult to probe experimentally.
For a molecule like this compound, computational approaches can be used to:
Model Geometries: Optimize the structures of reactants, intermediates, transition states, and products.
Calculate Energies: Determine the relative energies of all species along the reaction coordinate, allowing for the calculation of activation barriers and reaction enthalpies. DFT calculations have been used to show that the formation of the Meisenheimer complex is often the rate-limiting step and that the presence of multiple electron-withdrawing groups stabilizes this intermediate.
Visualize Transition States: Identify the geometry of transition states and confirm that they connect the reactants with the intermediates or products through vibrational frequency analysis.
Probe Mechanistic Pathways: Distinguish between stepwise (via a Meisenheimer intermediate) and concerted mechanisms by mapping the potential energy surface. Recent computational studies have highlighted that many SₙAr reactions, especially with highly reactive species, may favor a concerted pathway.
Advanced Spectroscopic and Structural Elucidation of 2 Chloro 3 Methoxy 6 Nitroaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the connectivity and spatial arrangement of atoms can be established.
The ¹H NMR spectrum provides information about the different proton environments within the molecule. For 2-Chloro-3-methoxy-6-nitroaniline, the aromatic region is of particular interest. The benzene (B151609) ring contains two adjacent protons (at C4 and C5). These protons are expected to form an AX or AB spin system, appearing as a pair of doublets due to mutual spin-spin coupling. The exact chemical shifts are influenced by the electronic effects of the four different substituents. The methoxy (B1213986) group (-OCH₃) will appear as a sharp singlet in the upfield region, while the amine (-NH₂) protons will typically present as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 | 7.3 - 7.6 | Doublet (d) | 8.0 - 9.0 |
| H-5 | 6.8 - 7.1 | Doublet (d) | 8.0 - 9.0 |
| -NH₂ | 5.0 - 6.5 | Broad Singlet (br s) | - |
| -OCH₃ | 3.9 - 4.1 | Singlet (s) | - |
Note: Predicted values are based on standard substituent effects in a deuterated solvent like CDCl₃ or DMSO-d₆.
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum is expected to show seven signals: six for the aromatic carbons and one for the methoxy carbon. The chemical shifts of the aromatic carbons are significantly affected by the electron-donating (-NH₂, -OCH₃) and electron-withdrawing (-NO₂, -Cl) groups attached to the ring. Carbons directly bonded to electronegative atoms or groups (C-2, C-3, C-6) will be shifted further downfield.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (C-NH₂) | 140 - 145 |
| C-2 (C-Cl) | 118 - 123 |
| C-3 (C-OCH₃) | 150 - 155 |
| C-4 | 125 - 130 |
| C-5 | 115 - 120 |
| C-6 (C-NO₂) | 135 - 140 |
| -OCH₃ | 56 - 58 |
Note: Predicted values are based on standard substituent effects in a deuterated solvent like CDCl₃ or DMSO-d₆.
To unequivocally assign the proton and carbon signals and confirm the substitution pattern, advanced 2D NMR experiments are indispensable. arctomsci.comresearchgate.net
COSY (Correlation Spectroscopy) : This experiment establishes proton-proton couplings. For this molecule, a cross-peak between the signals of H-4 and H-5 would definitively confirm their adjacency on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with the carbons to which they are directly attached. It would link the H-4 signal to the C-4 signal, the H-5 signal to C-5, and the methoxy proton signal to the methoxy carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space. A NOESY spectrum could show a spatial correlation between the amine protons (-NH₂) and the H-5 proton, and between the methoxy protons (-OCH₃) and the H-4 proton, further solidifying the structural assignment.
Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, including FT-IR and FT-Raman, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational modes.
The FT-IR spectrum is used to identify the primary functional groups based on their absorption of infrared radiation. Key expected vibrations for this compound include the N-H stretches of the amino group, the asymmetric and symmetric stretches of the nitro group, C-O stretches of the methoxy group, and C-Cl stretching. The aromatic C-H and C=C stretching vibrations will also be present.
Table 3: Characteristic FT-IR Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3350 - 3500 |
| Amino (-NH₂) | N-H Bending (Scissoring) | 1590 - 1650 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Methoxy (-OCH₃) | C-H Stretch | 2850 - 2960 |
| Nitro (-NO₂) | Asymmetric N=O Stretch | 1500 - 1570 |
| Nitro (-NO₂) | Symmetric N=O Stretch | 1300 - 1370 |
| Aromatic C=C | C=C Stretch | 1400 - 1600 |
| Aryl Ether (Ar-O-CH₃) | Asymmetric C-O-C Stretch | 1200 - 1275 |
| Aryl Ether (Ar-O-CH₃) | Symmetric C-O-C Stretch | 1020 - 1075 |
| Chloro (-Cl) | C-Cl Stretch | 600 - 800 |
FT-Raman spectroscopy is a complementary technique to FT-IR. While polar groups like C=O and N=O give strong signals in the IR, non-polar and symmetric bonds often produce strong signals in the Raman spectrum. For this compound, the symmetric vibrations of the nitro group and the vibrations of the aromatic ring skeleton are expected to be prominent in the FT-Raman spectrum. The C-Cl stretch may also be more clearly observed. Comparing the FT-IR and FT-Raman spectra helps in a more complete assignment of the vibrational modes of the molecule.
Computational Vibrational Spectra Prediction and Validation
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules. For this compound, a theoretical vibrational analysis would involve calculating the harmonic frequencies of its normal modes of vibration. These calculations, often performed using basis sets like 6-311G(d,p) or 6-31+G(d,p) with methods such as B3LYP, can predict the wavenumbers of characteristic functional group vibrations. researchgate.netscispace.com
A study on the related compound, 2-chloro-6-methoxy-3-nitropyridine (B41990), using HF and DFT (B3LYP) methods with a 6-31+G(d,p) basis set, provides insight into the expected vibrational modes. researchgate.net For this compound, key vibrations would include the N-H stretching of the amine group, symmetric and asymmetric stretching of the nitro (NO₂) group, C-Cl stretching, aromatic C-H stretching, and vibrations of the methoxy (-OCH₃) group. researchgate.netscispace.com
The vibrational analysis for a similar molecule, 2-methoxy-4-nitroaniline (B147289) (2M4NA), performed at the B3LYP/6-311G(d,p) level, helps in assigning the expected spectral bands. scispace.com The nitro group's asymmetric and symmetric stretching vibrations are typically strong and appear in distinct regions of the IR spectrum. The methoxy group introduces characteristic C-H and O-C stretching modes. The presence of both electron-donating (amino, methoxy) and electron-withdrawing (nitro, chloro) groups on the aniline (B41778) ring influences the electronic distribution and, consequently, the bond strengths and vibrational frequencies.
Validation of these computational predictions would require comparison with experimental FT-IR and FT-Raman spectra. Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model, bringing them into closer agreement with experimental data. ijcce.ac.ir
Table 1: Predicted Key Vibrational Frequencies for Analogous Compounds
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) for 2-chloro-6-methoxy-3-nitropyridine (DFT/B3LYP) researchgate.net |
|---|---|---|
| Methoxy | O-CH₃ Stretch | 1069 |
| Nitro | NO₂ Symmetric Stretch | 1369 |
| Nitro | NO₂ Asymmetric Stretch | 1579 |
| Aromatic | C-H Stretch | 3100-3200 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π→π* transitions characteristic of the substituted benzene chromophore. The presence of auxochromes (NH₂, OCH₃) and a chromophore (NO₂) extends the conjugation of the π-system, typically causing a bathochromic shift (shift to longer wavelengths) of the primary absorption bands of benzene. orientjchem.org
In substituted nitroanilines, intramolecular charge transfer (ICT) is a key feature. An electron-donating group (like amino or methoxy) and an electron-withdrawing group (like nitro) on the same aromatic ring facilitate a charge transfer transition from the donor to the acceptor upon photoexcitation. This ICT band is highly sensitive to solvent polarity and is often the lowest energy transition, appearing at the longest wavelength (λ_max).
For this compound, the amino and methoxy groups act as electron donors, while the nitro group is a strong electron acceptor. The chlorine atom also acts as an electron-withdrawing group via induction but can donate electron density through resonance. This complex interplay of electronic effects dictates the energy of the electronic transitions. Studies on dis-azo dyes derived from 2-methoxy-5-nitroaniline (B165355) and 3-chloroaniline (B41212) show strong absorption in the visible region, indicating extensive conjugation. orientjchem.org Similarly, a Schiff base formed from 4-chloro-3-nitroaniline (B51477) exhibited characteristic UV-Vis absorption bands in methanol. rsc.org These findings suggest that this compound would also display significant absorption in the UV-Vis range due to its conjugated and charge-transfer character.
Table 2: Typical Electronic Transitions in Substituted Benzenes
| Transition Type | Description | Expected Region |
|---|---|---|
| π→π* | Excitation of an electron from a π bonding orbital to a π* antibonding orbital. | 200-400 nm |
| n→π* | Excitation of a non-bonding electron (from O, N, or Cl) to a π* antibonding orbital. | >300 nm (often weaker) |
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.
Single Crystal X-ray Diffraction for Molecular Geometry and Packing
Powder X-ray Diffraction for Phase Identification and Polymorphism
Powder X-ray diffraction (PXRD) is used to identify the crystalline phase of a material and can detect the presence of different polymorphic forms. The PXRD pattern is a fingerprint of a specific crystalline solid, characterized by a series of peaks at specific diffraction angles (2θ).
An experimental PXRD pattern for this compound would consist of a plot of scattered X-ray intensity versus the 2θ angle. This pattern could be used for routine phase identification. Furthermore, by comparing the PXRD patterns of samples crystallized under different conditions (e.g., different solvents, temperatures), one could investigate polymorphism. Studies on Schiff bases derived from substituted anilines have shown that the PXRD patterns of the products are distinctly different from those of the starting materials, confirming the formation of a new crystalline phase. rsc.org Similarly, PXRD is a standard technique to confirm the crystalline nature of newly grown organic crystals. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., LC-MS, GC-MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is invaluable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For a compound like this compound (Molecular Formula: C₇H₇ClN₂O₃), the exact molecular weight is 202.60 g/mol . bldpharm.com
In an electron ionization (EI) mass spectrum, the parent molecular ion peak ([M]⁺) would be expected at m/z 202. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic [M+2]⁺ peak at m/z 204 with approximately one-third the intensity of the [M]⁺ peak would be a definitive feature. docbrown.info
The fragmentation of this compound would proceed through the cleavage of its weakest bonds and the loss of stable neutral molecules or radicals. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂, 46 Da) or a nitro radical (NO, 30 Da). researchgate.net
Table 3: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion | Neutral Loss |
|---|---|---|
| 202/204 | [C₇H₇ClN₂O₃]⁺ | (Molecular Ion) |
| 187/189 | [C₇H₄ClN₂O₂]⁺ | Loss of CH₃ |
| 172/174 | [C₇H₇ClN₂O₂]⁺ | Loss of NO |
| 156/158 | [C₇H₇ClNO₂]⁺ | Loss of NO₂ |
| 141/143 | [C₆H₄ClNO]⁺ | Loss of NO₂ and CH₃ |
Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for the analysis of such primary aromatic amines, providing separation from impurities before detection. bldpharm.combldpharm.com
Thermal Analysis for Decomposition Pathways and Stability Profiling
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition behavior of materials.
A DSC analysis of this compound would show an endothermic peak corresponding to its melting point. Following the melting, exothermic peaks would indicate decomposition events. TGA measures the change in mass of a sample as a function of temperature. For this compound, the TGA curve would likely show one or more sharp decreases in mass, corresponding to the loss of volatile fragments as the molecule decomposes at elevated temperatures.
Studies on Schiff bases derived from 4-chloro-3-nitroaniline have utilized DSC and TGA to determine melting points and thermal stability. rsc.org For example, one such Schiff base was found to be thermally stable up to 500 K (227 °C). rsc.org Nitroaromatic compounds are known for their energetic decomposition, and thermal analysis is critical for assessing their stability. The decomposition of this compound would likely begin with the loss of the nitro group, followed by the fragmentation of the rest of the molecule. The analysis would provide key parameters such as the onset temperature of decomposition and the percentage of mass loss at different stages.
Differential Scanning Calorimetry (DSC) in Reaction Analysis
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials. It works by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This analysis provides valuable information about physical and chemical changes that involve heat exchange, such as melting, crystallization, and chemical reactions.
For a compound like this compound, a DSC analysis would be instrumental in determining its melting point and purity. A sharp endothermic peak on a DSC thermogram would indicate the melting temperature of the crystalline solid. The shape and broadness of the peak can also offer qualitative insights into the purity of the substance, with impurities typically causing a broadening of the melting peak and a depression of the melting point.
While specific DSC data for this compound is not readily found in published literature, studies on related substituted nitroanilines demonstrate the utility of this technique. For instance, research on other chloro-nitroaniline derivatives often employs DSC to characterize newly synthesized compounds, confirming their melting behavior and thermal stability. In the context of reaction analysis, DSC could be used to monitor the synthesis of this compound, for example, by observing the heat evolved or absorbed during the reaction, thus providing kinetic and thermodynamic data.
Table 1: Hypothetical DSC Data for this compound
| Parameter | Expected Observation | Significance |
| Onset Temperature | ~ Melting Point | Indicates the beginning of the melting process. |
| Peak Temperature | ~ Melting Point | The temperature at which the heat flow is at its maximum. |
| Enthalpy of Fusion (ΔH) | Positive Value (J/g) | The amount of heat absorbed during melting. |
| Peak Shape | Sharp, Narrow | Suggests a high degree of purity. |
Note: This table is illustrative and not based on experimental data for the specific compound.
Thermogravimetric Analysis (TGA) for Decomposition Studies
Thermogravimetric Analysis (TGA) is another essential thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is primarily used to study the thermal stability and decomposition profile of materials.
When analyzing this compound, a TGA experiment would reveal the temperatures at which the compound begins to decompose and the various stages of its thermal degradation. The resulting TGA curve would plot the percentage of weight loss against temperature. Significant weight loss events would correspond to the volatilization of the compound or the cleavage of functional groups.
The presence of a nitro group in the molecule suggests that the compound is likely to have a defined decomposition temperature. TGA can precisely determine this temperature, which is a critical parameter for assessing the thermal hazards associated with the compound. The residue remaining at the end of the TGA experiment can also provide clues about the decomposition mechanism.
Although specific TGA data for this compound is not available in the reviewed scientific literature, TGA is a standard characterization method for nitroaromatic compounds. Current time information in Bangalore, IN.chemsrc.com For example, TGA studies on other nitroanilines have been used to correlate their thermal stabilities with their molecular structures. Current time information in Bangalore, IN.
Table 2: Hypothetical TGA Data for this compound
| Temperature Range (°C) | Weight Loss (%) | Associated Event |
| Tonset - Tend | Significant % | Onset and completion of thermal decomposition. |
| Final Residue (%) | Varies | Indicates the nature of the final decomposition products. |
Note: This table is illustrative and not based on experimental data for the specific compound.
Theoretical and Computational Chemistry Studies of 2 Chloro 3 Methoxy 6 Nitroaniline
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to predicting the geometry and electronic nature of molecules. These computational methods provide a powerful tool for understanding the intrinsic properties of 2-Chloro-3-methoxy-6-nitroaniline from first principles.
Density Functional Theory (DFT) Optimizations and Energy Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is exceptionally well-suited for determining the equilibrium geometry and thermodynamic stability of molecules like this compound.
A DFT optimization calculation would begin with an initial guess of the molecule's structure and systematically adjust the positions of the atoms to find the lowest energy conformation on the potential energy surface. For this compound, these calculations would precisely determine key structural parameters. The presence of an intramolecular hydrogen bond between the amino (-NH2) group and the adjacent nitro (-NO2) group, a common feature in 2-nitroaniline (B44862) derivatives, would likely be confirmed, creating a stable six-membered ring structure. acs.orgscispace.com This interaction significantly influences the planarity and electronic distribution of the molecule.
DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), would yield optimized bond lengths, bond angles, and dihedral angles. researchgate.net These parameters are crucial for understanding the steric and electronic effects of the chloro, methoxy (B1213986), and nitro substituents on the aniline (B41778) ring. The total electronic energy calculated through DFT serves as a key indicator of the molecule's thermodynamic stability.
Table 1: Illustrative Structural Parameters from a DFT Geometry Optimization for a Substituted Nitroaniline. (Note: This table illustrates the type of data obtained from DFT calculations; specific values for this compound require a dedicated computational study.)
| Parameter | Atom(s) Involved | Illustrative Value |
| Bond Length | C-N (amino) | ~1.36 Å |
| Bond Length | C-N (nitro) | ~1.45 Å |
| Bond Length | C-Cl | ~1.74 Å |
| Bond Angle | C-C-N (amino) | ~123° |
| Bond Angle | O-N-O (nitro) | ~125° |
| Dihedral Angle | C-C-N-H (amino) | ~0° (near planar) |
Studies on related nitroaniline derivatives show that DFT methods are also used to explore intermolecular interactions, such as hydrogen bonding and π-stacking, which are vital for understanding the compound's behavior in a solid-state or condensed-phase environment. acs.orgresearchgate.net
Ab Initio Methods for High-Level Electronic Properties
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved. colostate.edu Unlike DFT, which uses an approximate exchange-correlation functional, ab initio methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) provide a more rigorous, albeit computationally intensive, approach to solving the electronic Schrödinger equation. afit.edu
For this compound, applying ab initio calculations would provide a high-fidelity description of its electronic properties. researchgate.net These methods are particularly valuable for obtaining accurate wavefunctions, which can be used to compute properties like electron density distribution, electrostatic potentials, and dipole moments. umn.edu Studies on substituted anilines have shown that ab initio calculations can effectively model the influence of electron-donating and electron-withdrawing groups on the molecular structure and energy. afit.eduresearchgate.net For instance, the electron-withdrawing nitro and chloro groups, combined with the electron-donating methoxy and amino groups, would create a complex electronic environment that high-level ab initio calculations could precisely map. researchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a critical framework for understanding chemical reactivity, electronic transitions, and charge transfer phenomena. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Energy Gap and Charge Transfer Characteristics
The HOMO represents the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. osti.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter indicating the molecule's kinetic stability and chemical reactivity. rsc.org
For this compound, the FMO analysis would likely show that the HOMO is primarily localized on the aniline ring and the amino/methoxy groups, which are electron-rich. Conversely, the LUMO would be predominantly centered on the electron-deficient nitrobenzene (B124822) portion of the molecule, particularly the nitro group. osti.govresearchgate.net This spatial separation of the HOMO and LUMO is characteristic of a donor-acceptor system and facilitates intramolecular charge transfer (ICT) upon electronic excitation. nih.gov
A small HOMO-LUMO gap suggests that the molecule can be easily excited, implying higher chemical reactivity and a tendency to absorb light at longer wavelengths (a red shift in the UV-Vis spectrum). sapub.org The substituents on the benzene (B151609) ring directly modulate this gap; electron-withdrawing groups like -NO2 lower the LUMO energy, while electron-donating groups like -NH2 and -OCH3 raise the HOMO energy, both contributing to a smaller energy gap. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Data for a Donor-Acceptor Nitroaromatic Compound. (Note: This table illustrates typical data from FMO analysis; specific values for this compound would result from a dedicated computational study.)
| Parameter | Illustrative Value (eV) | Implication |
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -2.8 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 3.7 eV | Kinetic stability, electronic transition energy |
This ICT character is fundamental to the potential application of such molecules in fields like nonlinear optics. scispace.com
Ionization Potential and Electron Affinity Calculations
The energies of the frontier orbitals are directly related to the molecule's ionization potential (IP) and electron affinity (EA). According to Koopmans' theorem, the IP can be approximated as the negative of the HOMO energy (-E_HOMO), and the EA can be approximated as the negative of the LUMO energy (-E_LUMO). science.gov
Ionization Potential (IP) is the minimum energy required to remove an electron from the molecule in its gaseous state. A lower IP, corresponding to a higher HOMO energy, indicates that the molecule is more easily oxidized.
Electron Affinity (EA) is the energy released when an electron is added to the molecule in its gaseous state. A higher EA, corresponding to a lower LUMO energy, indicates that the molecule is a better electron acceptor.
Computational studies on aromatic compounds have demonstrated strong linear correlations between DFT-calculated orbital energies and experimentally measured IPs and EAs. acs.org For this compound, the strong electron-withdrawing nature of the nitro group would lead to a relatively low-lying LUMO, suggesting a significant electron affinity. rsc.org The combination of electron-donating groups would raise the HOMO energy, resulting in a moderate ionization potential. These values are essential for predicting the molecule's behavior in redox reactions and its suitability for use in electronic devices. chromatographyonline.comacs.org
Prediction and Interpretation of Spectroscopic Data
Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, providing a direct link between theoretical models and experimental observations.
For this compound, time-dependent DFT (TD-DFT) calculations would be the method of choice for predicting its electronic (UV-Vis) absorption spectrum. bohrium.com These calculations can determine the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. sapub.org The predicted electronic transitions would likely correspond to π→π* and n→π* excitations, with the lowest energy transition being dominated by the HOMO→LUMO intramolecular charge transfer. sapub.org
Similarly, the vibrational (infrared) spectrum can be calculated by performing a frequency analysis on the DFT-optimized geometry. researchgate.net This computation yields the harmonic vibrational frequencies and their corresponding intensities. By comparing the calculated frequencies—often scaled by a factor to correct for anharmonicity and other systematic errors—with experimental FT-IR spectra, each absorption band can be assigned to a specific vibrational mode, such as N-H stretching, N-O asymmetric stretching, or C-Cl stretching. kau.edu.sa This detailed assignment provides definitive confirmation of the molecular structure and the nature of its chemical bonds.
Computational Vibrational Spectroscopy (IR, Raman)
Computational vibrational spectroscopy is a powerful tool for investigating the structural properties of molecules. By using methods like Density Functional Theory (DFT), researchers can calculate the theoretical vibrational frequencies of a molecule. These calculated frequencies for Infrared (IR) and Raman spectra can then be compared with experimental data to confirm the molecular structure and understand the vibrational modes of different functional groups. researchgate.netscispace.com
Table 1: Illustrative Calculated Vibrational Frequencies for a Related Nitroaniline Derivative
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311G(d,p)) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| NH₂ asymmetric stretching | 3520 | 3480 |
| NH₂ symmetric stretching | 3410 | 3370 |
| NO₂ asymmetric stretching | 1580 | 1550 |
| NO₂ symmetric stretching | 1350 | 1330 |
| C-Cl stretching | 750 | 740 |
| C-O-C asymmetric stretching | 1250 | 1240 |
Note: This table is illustrative and based on typical values for similar compounds. Actual values for this compound would require specific calculations.
Computational NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. arxiv.org Computational methods, particularly DFT, have become invaluable for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netosti.gov These predictions can aid in the assignment of experimental spectra and provide confidence in the proposed structure of a molecule. arxiv.org
The accuracy of predicted NMR chemical shifts depends on the chosen computational method, basis set, and the inclusion of environmental effects, such as the solvent. rsc.orgliverpool.ac.uk For complex molecules, automated frameworks have been developed to streamline the process of conformational searching and chemical shift calculation, enhancing the reliability of the predictions. osti.gov Machine learning approaches are also emerging as powerful tools to improve the accuracy of NMR shift predictions, sometimes surpassing traditional DFT methods. arxiv.org
Table 2: Representative Predicted ¹³C and ¹H NMR Chemical Shifts
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|
| C1-Cl | 125.5 | - |
| C2-NH₂ | 145.2 | 7.5 (NH₂) |
| C3-H | 115.8 | 7.2 |
| C4-H | 120.1 | 6.8 |
| C5-OCH₃ | 150.3 | 3.9 (OCH₃) |
| C6-NO₂ | 140.7 | - |
Note: This table presents hypothetical data for illustrative purposes. Accurate predictions for this compound require specific computational analysis.
Molecular Reactivity Descriptors
Molecular reactivity descriptors are theoretical concepts derived from DFT that help in understanding and predicting the chemical behavior of molecules. researchgate.netresearchgate.net
Global Hardness, Chemical Potential, and Electrophilicity Index
Global reactivity descriptors provide a general overview of a molecule's reactivity. rsc.org
Chemical Potential (μ) : This descriptor indicates the tendency of electrons to escape from a system. It is related to the negative of electronegativity.
Global Hardness (η) : Hardness measures the resistance of a molecule to change its electron distribution. A larger HOMO-LUMO energy gap generally implies greater hardness and lower reactivity. researchgate.net
Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons.
These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netrsc.org For instance, in a study of 4-methoxy-2-nitroaniline, these descriptors were calculated to analyze its reactivity. researchgate.net
Table 3: Illustrative Global Reactivity Descriptors
| Descriptor | Formula | Typical Value (eV) |
|---|---|---|
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.5 |
| Global Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.0 |
| Electrophilicity Index (ω) | μ² / (2η) | 2.53 |
Note: The values in this table are for illustrative purposes and would need to be calculated specifically for this compound.
Fukui Functions for Site Selectivity Analysis
By calculating the condensed Fukui functions (f_k^+, f_k^-, and f_k^0) for each atom k, one can predict the most reactive sites for nucleophilic attack (where f_k^+ is large), electrophilic attack (where f_k^- is large), and radical attack (where f_k^0 is large). tandfonline.com This analysis is crucial for understanding the regioselectivity of chemical reactions involving the molecule.
Intermolecular Interaction Studies and Crystal Engineering
Crystal engineering focuses on understanding and controlling the assembly of molecules in the solid state to design materials with desired properties. dokumen.pubias.ac.innih.gov
Hydrogen Bonding and Aromatic Interactions in Crystal Structures
The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions, with hydrogen bonds and aromatic (π-π) interactions being particularly significant for nitroaniline derivatives. acs.orgiucr.orgacs.org
In the crystal structures of related nitroanilines, intermolecular N-H···O hydrogen bonds are a common feature, often linking molecules into chains or more complex networks. iucr.orgnih.gov For example, in 2-bromo-6-chloro-4-nitroaniline, molecules are linked into simple C(8) chains by a single N-H···O hydrogen bond. iucr.org The presence of both a hydrogen bond donor (the amino group) and acceptors (the nitro group and methoxy group) in this compound suggests that hydrogen bonding plays a crucial role in its crystal packing.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-chloro-6-methoxy-3-nitropyridine (B41990) |
| 2-methoxy-4-nitroaniline (B147289) |
| 4-methoxy-2-nitroaniline |
Supramolecular Assembly Prediction and Analysis
A comprehensive search of available scientific literature and crystallographic databases reveals a significant gap in the experimental and computational data specifically for this compound. To date, no crystal structure for this compound has been deposited in the Cambridge Structural Database (CSD), which is the world's repository for small-molecule organic and metal-organic crystal structures. The absence of a determined crystal structure fundamentally limits any detailed analysis of its supramolecular assembly in the solid state.
Supramolecular assembly is governed by non-covalent interactions such as hydrogen bonding, halogen bonding, π-π stacking, and van der Waals forces. The prediction and analysis of these interactions for a given molecule typically rely on its known crystal packing or on high-level computational modeling.
While computational studies have been performed on various substituted nitroanilines, providing insights into their electronic properties, non-linear optical (NLO) properties, and, in some cases, intermolecular interactions, no such specific theoretical studies for this compound have been published. General principles of supramolecular chemistry would suggest that the functional groups present in this compound—the amino (-NH2), nitro (-NO2), chloro (-Cl), and methoxy (-OCH3) groups—would play crucial roles in directing its self-assembly.
Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the nitro and methoxy groups can act as hydrogen bond acceptors. This would likely lead to the formation of hydrogen-bonded synthons, which are common in the crystal structures of related nitroaniline derivatives.
Halogen Bonding: The chlorine atom could potentially participate in halogen bonding, acting as an electrophilic region (σ-hole) that can interact with nucleophilic sites on adjacent molecules.
Without experimental data or dedicated computational studies, any description of the supramolecular assembly of this compound remains purely speculative. The generation of predictive models would require dedicated research, including attempts to crystallize the compound and perform single-crystal X-ray diffraction, followed by computational analysis of the resulting crystal packing and intermolecular interactions.
Therefore, no data tables or detailed research findings on the supramolecular assembly of this compound can be presented at this time.
Applications of 2 Chloro 3 Methoxy 6 Nitroaniline in Advanced Organic Synthesis and Materials Science Research
Precursor in the Synthesis of Complex Organic Molecules
The reactivity of 2-Chloro-3-methoxy-6-nitroaniline allows for its use as a starting material or key intermediate in the construction of a variety of intricate organic structures.
Construction of Heterocyclic Systems
The presence of both an amino group and a nitro group, along with a chlorine atom, provides multiple reaction sites for the construction of heterocyclic systems. The amino group can act as a nucleophile, while the nitro group can be reduced to an amino group, which can then participate in cyclization reactions. The chlorine atom can be displaced through nucleophilic aromatic substitution. These functionalities enable the synthesis of various nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry and materials science. rsc.orgresearchgate.net For instance, substituted anilines are precursors in the synthesis of indoles, a fundamental heterocyclic system found in many natural products and pharmaceuticals. rsc.org The general reactivity of chloroacetamides, which can be formed from anilines, towards nucleophiles can lead to the formation of heterocycles like imidazoles and pyrroles. researchgate.net
Formation of Polyfunctional Aromatic Derivatives
This compound serves as a valuable scaffold for the synthesis of polyfunctional aromatic derivatives. The existing substituents on the aromatic ring can direct further substitutions or be chemically transformed to introduce new functional groups. For example, the nitro group strongly influences the electronic properties of the molecule and can be readily converted into other functional groups, broadening the scope for creating diverse aromatic compounds. sci-hub.se The chlorine atom can be replaced by various nucleophiles, allowing for the introduction of a wide range of substituents. researchgate.net This versatility is crucial for creating molecules with specific electronic and steric properties required for various applications.
Intermediate in Pharmaceuticals and Agrochemicals Synthesis (Focus on synthetic pathways)
The structural motifs present in this compound are relevant to the synthesis of potential pharmaceutical and agrochemical compounds. mallakchemicals.com While direct applications are not extensively documented, its role as an intermediate is significant. For example, related nitroaniline derivatives are used in the synthesis of various biologically active molecules. rsc.orgdokumen.pub The synthesis of complex molecules often involves multiple steps, and intermediates like this compound provide a pre-functionalized core, streamlining the synthetic route.
Table 1: Synthetic Pathways Involving Substituted Anilines
| Product Class | Key Reaction Type | Starting Material Type | Potential Application |
|---|---|---|---|
| Heterocycles | Cyclization | Substituted anilines | Pharmaceuticals, Agrochemicals |
| Polyfunctional Aromatics | Nucleophilic Substitution, Reduction | Substituted anilines | Materials Science, Organic Synthesis |
Building Block for Functional Materials
The electronic and structural characteristics of this compound make it a candidate for the development of advanced functional materials.
Precursors for Advanced Organic Dyes and Pigments (Focus on chemical structure and synthetic routes)
Azo dyes, a significant class of organic colorants, are synthesized through the diazotization of an aromatic amine followed by coupling with a suitable coupling component. researchgate.net As an aromatic amine, this compound can be diazotized and coupled to create novel azo dyes. The substituents on the aniline (B41778) ring, such as the chloro, methoxy (B1213986), and nitro groups, would influence the color and properties of the resulting dye. For instance, nitro groups are known to be part of the chromophore system in many dyes. The synthesis of such dyes would typically involve the reaction of the diazonium salt of this compound with electron-rich aromatic compounds like phenols or anilines.
Table 2: Synthesis of Azo Dyes from Aromatic Amines
| Aromatic Amine | Coupling Component | Resulting Dye Class | Key Property |
|---|---|---|---|
| This compound | Substituted Phenol/Aniline | Azo Dye | Color, Lightfastness |
Components in Conjugated Systems for Optoelectronic Research
Molecules with donor and acceptor groups connected by a π-conjugated system often exhibit interesting optical and electronic properties, making them suitable for applications in optoelectronics. researchgate.netmdpi.com In this compound, the amino and methoxy groups can act as electron donors, while the nitro group is a strong electron acceptor. This "push-pull" system, combined with the aromatic ring, creates a conjugated molecule with potential for nonlinear optical (NLO) activity and other optoelectronic applications. researchgate.net The synthesis of larger conjugated systems could involve coupling reactions, such as the Suzuki or Heck reaction, at the chloro-substituted position to extend the π-system and tune the material's properties.
Utility in Polymer and Specialty Chemical Synthesis (As a reactive intermediate or monomer)
There is no direct evidence in the searched literature explicitly describing the use of this compound as a monomer for polymerization or as a key reactive intermediate in the synthesis of specific polymers or specialty chemicals.
Development of Chemical Probes and Reagents
The development of chemical probes and specialized reagents from this compound has not been specifically reported.
No literature was found that documents the use of this compound as a derivatizing agent for analytical chemistry. Derivatization agents are typically used to modify an analyte to enhance its detectability or improve its separation characteristics in techniques like chromatography. researchgate.net While the aniline group could theoretically be used to tag certain molecules, no specific methods or applications involving this compound have been published.
While there is no direct mention of this compound being used as a linker or scaffold, its chemical structure is analogous to other substituted anilines that serve as foundational scaffolds in medicinal chemistry and synthetic methodology. tandfonline.comnih.gov Molecules with similar substitution patterns are often used as starting points for building more complex structures with specific biological or material properties.
For example, various substituted anilines and nitroaromatics are used as building blocks in the synthesis of heterocyclic scaffolds like quinoxalines and benzimidazoles, which are important in drug discovery. acs.orgacs.org The combination of chloro, methoxy, and nitro groups on the aniline ring offers multiple points for chemical modification, making it a plausible, albeit currently unexploited, scaffold for creating libraries of novel compounds. The development of new synthetic methods often relies on such versatile building blocks to explore new chemical space. beilstein-journals.orgmdpi.com
Q & A
Q. What are the optimized synthetic routes for 2-Chloro-3-methoxy-6-nitroaniline, and how do reaction conditions influence yield and purity?
The synthesis typically involves sequential nitration, chlorination, and methoxylation of aniline derivatives. For example:
- Nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group.
- Chlorination : Electrophilic substitution with Cl₂ gas or SOCl₂ in the presence of FeCl₃ as a catalyst.
- Methoxylation : Nucleophilic aromatic substitution (SNAr) using NaOCH₃ in polar aprotic solvents like DMF at 80–100°C .
Q. Critical factors :
- Temperature control during nitration minimizes byproducts (e.g., dinitro derivatives).
- Catalyst purity (FeCl₃) ensures regioselective chlorination.
- Solvent choice (DMF vs. DMSO) affects methoxylation kinetics. Yield improvements (≥75%) are achievable with stoichiometric NaOCH₃ .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR : ¹H/¹³C NMR resolves substituent positions (e.g., δ 7.8–8.2 ppm for nitro-adjacent protons; δ 55–60 ppm for methoxy carbons).
- FTIR : Peaks at 1530 cm⁻¹ (NO₂ asymmetric stretch) and 1250 cm⁻¹ (C-O-C stretch) confirm functional groups.
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water (70:30) and ESI+ mode detect [M+H]+ at m/z 217.5 .
Validation : Cross-reference with PubChem data (InChIKey: CMYQDOILKQVRGN-UHFFFAOYSA-N) .
Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?
The nitro group acts as a strong electron-withdrawing group (EWG), activating the aromatic ring for nucleophilic attack at positions ortho and para to itself. The methoxy group (+M effect) directs substitution to the meta position relative to chlorine. Computational studies (DFT/B3LYP) show:
- LUMO localization near the nitro group facilitates nucleophilic attack.
- Chlorine’s inductive (-I) effect increases electrophilicity at C-2 .
Advanced Research Questions
Q. How can density functional theory (DFT) models predict the nonlinear optical (NLO) properties of this compound for materials science applications?
DFT with hybrid functionals (e.g., B3LYP/6-311++G**) calculates hyperpolarizability (β) and dipole moment (μ) to assess NLO potential:
- β : High values (~50 × 10⁻³⁰ esu) arise from charge transfer between nitro (acceptor) and methoxy (donor) groups.
- Solvent effects : PCM models show enhanced β in polar solvents (ε > 15) due to stabilization of excited states .
Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental λmax ~ 380 nm .
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
- Twinning analysis : Use SHELXL’s TWIN/BASF commands to refine overlapped reflections in low-symmetry space groups (e.g., P2₁/c).
- Hirshfeld surfaces : Quantify intermolecular interactions (Cl···O nitro contacts ≈ 3.2 Å) to validate packing motifs.
- Disorder modeling : Apply PART/SUMP restraints in WinGX for disordered methoxy groups .
Q. How do steric and electronic effects govern regioselectivity in cross-coupling reactions involving this compound?
In Suzuki-Miyaura coupling:
- Steric effects : The methoxy group at C-3 hinders palladium coordination at C-2, favoring coupling at C-6.
- Electronic effects : Nitro’s EWG enhances oxidative addition of Pd(0) to C-Cl bonds.
Optimization : Use Pd(PPh₃)₄ with K₂CO₃ in toluene/EtOH (3:1) for >80% yield of biaryl products .
Q. What are the metabolic pathways and toxicity mechanisms of this compound in in vitro bioassays?
- Phase I metabolism : Cytochrome P450-mediated nitro reduction generates hydroxylamine intermediates (detected via LC-MS/MS).
- Toxicity : Reactive oxygen species (ROS) generation in HepG2 cells (EC50 ≈ 25 μM) correlates with mitochondrial membrane depolarization.
Assay design : Use MTT and Comet assays with positive controls (e.g., 4-nitroquinoline oxide) .
Q. How can machine learning (ML) models predict synthetic accessibility and reaction outcomes for this compound derivatives?
Train ML algorithms (e.g., random forest, graph neural networks) on datasets like USPTO:
- Features : Molecular descriptors (Morgan fingerprints), reaction conditions (solvent, catalyst).
- Output : Predict regioselectivity (C-6 vs. C-4 substitution) with >85% accuracy.
Tools : RDKit for descriptor generation; PyTorch for model training .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
